Silica

Description

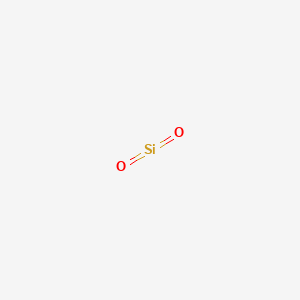

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Amorphous vs. Crystalline Silica: A Comprehensive Technical Guide to Properties, Applications, and Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silicon dioxide (SiO₂), or silica, is a ubiquitous material in the natural world and a critical component in numerous industrial and scientific applications. It exists in two primary forms: crystalline and amorphous. The arrangement of the silicon and oxygen atoms at the molecular level dictates their fundamental properties, leading to vastly different behaviors and applications, particularly within the pharmaceutical and biomedical fields. This guide provides an in-depth technical comparison of amorphous and crystalline this compound, focusing on the core properties that influence their use by researchers, scientists, and drug development professionals. We will explore their structural differences, physicochemical properties, applications in drug delivery, toxicological profiles, and the analytical techniques used for their differentiation.

Fundamental Structural and Physicochemical Properties

The defining difference between crystalline and amorphous this compound lies in the long-range atomic order.

Atomic Arrangement: The Defining Difference

Crystalline this compound, such as quartz, possesses a highly ordered, repeating three-dimensional lattice structure.[1][2] In this arrangement, silicon and oxygen atoms are organized in a consistent, predictable pattern, resulting in a well-defined crystal structure.[1] In contrast, amorphous this compound lacks this long-range order.[1][2] While the local bonding of silicon and oxygen atoms is similar to that in crystalline forms, the overall structure is random and disordered, leading to unique properties.[1]

Comparative Physicochemical Properties

The structural differences directly translate to distinct physicochemical properties, which are summarized in the table below.

| Property | Crystalline this compound (e.g., Quartz) | Amorphous this compound |

| Atomic Structure | Ordered, repeating 3D lattice[1][2] | Disordered, random network[1][2] |

| Density | Higher (e.g., Quartz: 2.65 g/cm³) | Lower (e.g., Fused this compound: 2.2 g/cm³) |

| Hardness (Mohs) | ~7 | ~5.5 - 6.5 |

| Melting Point | Sharp, well-defined (e.g., Quartz: ~1670-1713°C)[3][4] | Softens over a range of temperatures (e.g., ~1700°C)[1][3][4] |

| Solubility in Water | Low[1][2] | Higher than crystalline this compound (3-4 times more soluble)[1][2] |

| Surface Area | Generally low | Can be very high (porous forms) |

| Porosity | Non-porous | Can be highly porous (e.g., this compound gel, mesoporous this compound) |

| Optical Properties | Birefringent[5] | Isotropic, often transparent[5][6] |

Crystalline this compound is generally harder and more rigid due to its ordered structure.[1] It has a distinct melting point corresponding to its specific crystal form.[1] Amorphous this compound, on the other hand, does not have a sharp melting point and tends to be more soluble in water.[1]

Implications for Drug Development and Pharmaceutical Sciences

The unique properties of amorphous this compound, particularly its high surface area and porous nature, have made it a valuable material in drug delivery and pharmaceutical formulations.[7][8]

Amorphous this compound as a Drug Delivery Vehicle

Amorphous this compound, especially in its mesoporous form (MSNs), has garnered significant interest as a drug delivery system.[7][9] Its key advantages include:

-

Enhancing Bioavailability: Poorly water-soluble drugs can be loaded into the pores of amorphous this compound, which can help to stabilize the drug in an amorphous state, thereby increasing its solubility and bioavailability.[9][10][11]

-

Controlled Release: The porous structure allows for the controlled release of encapsulated drugs.[12] The release rate can be tuned by modifying the pore size, surface properties, and chemical composition of the this compound particles.[12][13]

-

High Drug Loading Capacity: The high surface area and large pore volume of mesoporous this compound enable a high loading capacity for active pharmaceutical ingredients (APIs).[7][11]

-

Surface Functionalization: The surface of amorphous this compound can be easily functionalized with various molecules to achieve targeted drug delivery.[7][14]

Crystalline this compound in Pharmaceutical Applications

The use of crystalline this compound in pharmaceutical formulations is limited due to its potential health risks and less favorable physicochemical properties for drug delivery. While it can be used as an excipient, its low solubility and potential for lung damage upon inhalation make amorphous this compound a much safer and more versatile alternative in most pharmaceutical applications.[15][16][17]

Toxicological and Biocompatibility Profiles: A Critical Distinction

The difference in the biological activity of amorphous and crystalline this compound is stark and has significant implications for their safe use.

The Hazard of Crystalline this compound: Silicosis and Carcinogenicity

Inhalation of fine particles of crystalline this compound can lead to a serious and irreversible lung disease called silicosis.[1][15][16][17] The sharp edges of the crystalline particles can cause persistent inflammation and scarring in the lungs.[1] Crystalline this compound is also classified as a human carcinogen.[15]

The Safety Profile of Amorphous this compound

In contrast, synthetic amorphous this compound is not associated with silicosis and is generally recognized as safe (GRAS) by regulatory agencies like the FDA.[1][17] Studies have shown that amorphous this compound has low toxicity and is biocompatible, making it suitable for use in drug delivery systems and as a food additive.[13][15][18][19] While it can cause temporary lung irritation, it does not lead to the chronic and severe effects seen with crystalline this compound.[16]

| Feature | Crystalline this compound | Amorphous this compound |

| Primary Health Concern | Silicosis, lung cancer upon inhalation[15][16][17] | Lung and respiratory tract irritation (less hazardous)[16] |

| Carcinogenicity | Carcinogenic to humans (Group 1) | Not classifiable as to its carcinogenicity to humans (Group 3) |

| Regulatory Status | Regulated as a hazardous substance in occupational settings | Generally Recognized as Safe (GRAS) for many applications[17] |

| Biocompatibility | Poor | Generally good, especially synthetic forms[7][13] |

Analytical Techniques for Differentiation

Several analytical techniques can be employed to distinguish between amorphous and crystalline this compound.

X-Ray Diffraction (XRD): The Gold Standard

X-ray diffraction is the most definitive method for differentiating between crystalline and amorphous materials.[20][21] Crystalline this compound produces a sharp, well-defined diffraction pattern due to its ordered atomic structure, while amorphous this compound yields a broad, diffuse halo.[20][22]

-

Sample Preparation: The this compound sample is finely ground to a powder to ensure random orientation of the crystallites.

-

Instrument Setup: A powdered sample is mounted in the diffractometer. The X-ray source (commonly Cu Kα) is set to the desired voltage and current.

-

Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern is analyzed. Sharp peaks are indicative of crystalline phases, while a broad hump suggests an amorphous structure. The positions and intensities of the peaks can be used to identify the specific crystalline polymorph (e.g., quartz, cristobalite).

Other Spectroscopic and Microscopic Methods

-

Infrared (IR) Spectroscopy: The Si-O-Si stretching vibrations in the IR spectrum can differ between amorphous and crystalline forms, providing structural information.[20]

-

Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the this compound particles. Electron diffraction patterns obtained through TEM can also distinguish between the ordered (spots) and disordered (diffuse rings) structures.[20]

Sources

- 1. youtube.com [youtube.com]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Comparing optical responses of amorphous vs crystalline materials [eureka.patsnap.com]

- 6. eng.libretexts.org [eng.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Drug this compound Particles: Applications, Benefits, and Future Perspectives in Pharmaceuticals - nanomicronspheres [nanomicronspheres.com]

- 9. Mesoporous this compound Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. researchgate.net [researchgate.net]

- 12. jksilicas.com [jksilicas.com]

- 13. Bioinspired this compound as drug delivery systems and their biocompatibility - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. This compound Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. mining.silicacontroltool.com [mining.silicacontroltool.com]

- 17. rockwelllabs.com [rockwelllabs.com]

- 18. researchgate.net [researchgate.net]

- 19. A Systematic Review on the Hazard Assessment of Amorphous this compound Based on the Literature From 2013 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]

- 22. quora.com [quora.com]

biocompatibility of mesoporous silica nanoparticles

An In-Depth Technical Guide to the Biocompatibility of Mesoporous Silica Nanoparticles

Authored by a Senior Application Scientist

Introduction: The Promise and Challenge of Mesoporous this compound Nanoparticles in Biomedicine

Mesoporous this compound nanoparticles (MSNs) have emerged as highly promising nanomaterials for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3] Their appeal stems from a unique combination of properties: a large surface area and pore volume for high drug loading capacity, tunable pore and particle sizes, and a readily modifiable surface chemistry.[1][4][5] The U.S. Food and Drug Administration (FDA) has classified this compound as "Generally Recognized as Safe" (GRAS), which provides a favorable starting point for its use in therapeutic treatments.[6][7] However, the translation of MSNs from promising preclinical findings to clinical reality hinges on a thorough understanding and meticulous evaluation of their biocompatibility.[6][8][9]

This guide provides a comprehensive technical overview of the critical factors governing the biocompatibility of MSNs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between the physicochemical properties of MSNs and their biological interactions. We will delve into the essential in vitro and in vivo assays, strategies for enhancing biocompatibility, and the pivotal role of the nano-bio interface.

I. The Physicochemical determinants of Biocompatibility: A Multi-faceted Interplay

The biocompatibility of MSNs is not an intrinsic property but rather a complex outcome of the interplay between their physical and chemical characteristics and the biological environment they encounter.[10][11] Key parameters that dictate the biological response to MSNs include particle size, shape, surface chemistry, and porosity.[10][12]

Particle Size: A Critical Factor in Cellular Uptake and Biodistribution

The size of MSNs significantly influences their interaction with cells and their fate within the body.[13] Generally, smaller nanoparticles are more readily internalized by cells.[14] Several studies have indicated that a particle diameter of around 50 nm is optimal for maximum cellular uptake.[14] The particle size also dictates the biodistribution and clearance pathways. While smaller particles can be cleared through the kidneys, larger particles tend to accumulate in the liver and spleen.[8][13]

Surface Chemistry: The Gateway to Biological Interactions

The surface of an MSN is its primary point of contact with the biological milieu. The surface charge, determined by the zeta potential, and the presence of specific functional groups are critical determinants of biocompatibility.[5][15] Unmodified this compound surfaces possess silanol groups (Si-OH), which can induce toxicity.[6] Surface functionalization with various organic groups or polymers can significantly alter the surface properties, improve stability, and enable specific interactions with target molecules.[5][16]

Porosity: More Than Just a Drug Reservoir

The mesoporous structure of MSNs, while essential for their drug-carrying capacity, also influences their biological interactions. The pore size can affect protein adsorption and the formation of the protein corona.[17] Furthermore, the stability of the mesopores is a crucial factor, as unstable structures can lead to premature degradation and potential toxicity.[15]

II. The Nano-Bio Interface: Understanding the Protein Corona

Upon introduction into a biological fluid such as blood plasma, nanoparticles are immediately coated with a layer of proteins, forming what is known as the "protein corona".[18][19] This protein layer effectively becomes the new biological identity of the nanoparticle, mediating its interactions with cells and tissues.[18][20] The composition of the protein corona is dynamic and depends on the physicochemical properties of the nanoparticle surface.[20][21]

The formation of a protein corona can have significant biological consequences:

-

Cellular Uptake and Targeting: The adsorbed proteins can either facilitate or hinder cellular uptake by interacting with specific cell surface receptors.[18]

-

Immune Response: The protein corona can influence the recognition of nanoparticles by the immune system, potentially leading to clearance by phagocytic cells.[18][20]

-

Toxicity: The nature of the adsorbed proteins can impact the overall toxicity profile of the nanoparticles.

dot

Caption: Figure 2: Workflow for In Vitro Biocompatibility Assessment of MSNs.

V. In Vivo Evaluation: Assessing Systemic Effects

While in vitro assays provide valuable preliminary data, in vivo studies are essential for a comprehensive assessment of MSN biocompatibility in a complex biological system. [8]These studies evaluate biodistribution, toxicity, and clearance.

Biodistribution Studies: Tracking the Nanoparticles

Biodistribution studies determine where the MSNs accumulate in the body after administration. This is typically done by labeling the MSNs with a fluorescent dye or a radioactive isotope and tracking their concentration in different organs over time.

In Vivo Toxicity Studies: Monitoring for Adverse Effects

In vivo toxicity studies involve administering MSNs to animal models (typically mice or rats) and monitoring for any adverse effects. [8][22][23]Key parameters to assess include:

-

General Health: Body weight, food and water intake, and overall behavior.

-

Hematology and Blood Chemistry: Analysis of blood samples to assess for any changes in blood cell counts, liver and kidney function markers. [8]* Histopathology: Microscopic examination of major organs to look for any signs of tissue damage or inflammation. [8] Table 1: Summary of In Vivo Toxicity Findings for Different MSN Formulations

| MSN Formulation | Animal Model | Administration Route | Key Findings | Reference |

| Uncoated 25 nm MSNs | Mice | Intravenous | Moderate exacerbation of pre-existing vascular lesions | [8] |

| Chitosan-coated 25 nm MSNs | Mice | Intravenous | Minimal toxicity, minimal changes compared to controls | [8] |

| PEG-coated 25 nm MSNs | Mice | Intravenous | Minor to moderate exacerbation of pre-existing vascular conditions | [8] |

| Folic acid-templated MSNs | Rats | Oral | Well-tolerated, no maximum tolerated dose reached for some formulations | [22] |

VI. Biodegradation and Clearance: The Ultimate Fate of MSNs

An ideal nanocarrier should be eliminated from the body after it has fulfilled its therapeutic function to avoid long-term toxicity. [6]The this compound framework of MSNs can be degraded through the hydrolysis of siloxane bonds, a process that can be influenced by pH and the presence of certain ions. [24][25] The rate of biodegradation can be tuned by modifying the synthesis parameters and the surface functionalization. [26][27]For instance, incorporating organic groups into the this compound framework or doping with metal ions can accelerate degradation. [24]The degradation products, primarily silicic acid, are generally considered non-toxic and can be excreted through the urinary system. [1]

VII. Regulatory Considerations and Future Perspectives

The clinical translation of MSNs is subject to rigorous regulatory oversight. Regulatory agencies like the FDA require comprehensive data on the physicochemical characterization, manufacturing process, and preclinical safety and efficacy of nanomedicines. [28][29][30]Developers of MSN-based therapies should engage with regulatory authorities early in the development process to ensure that their testing strategies align with regulatory expectations. [28] The future of MSN-based nanomedicine is bright, with ongoing research focused on developing more sophisticated multifunctional platforms for combined therapy and diagnostics ("theranostics"). [31]Key challenges that remain to be addressed include scaling up the manufacturing of well-defined and reproducible MSN formulations and developing standardized protocols for biocompatibility assessment. [30][32]

VIII. Conclusion

The is a critical consideration for their successful clinical translation. A deep understanding of the interplay between the physicochemical properties of MSNs and their biological interactions is paramount. This guide has provided a comprehensive overview of the key factors influencing biocompatibility, the essential in vitro and in vivo evaluation methods, and strategies for enhancing the safety profile of these promising nanomaterials. By adhering to a rigorous and systematic approach to biocompatibility assessment, the scientific community can pave the way for the safe and effective use of MSNs in a new generation of advanced therapies.

References

- Applications and Biocompatibility of Mesoporous this compound Nanocarriers in the Field of Medicine. (URL: )

- Toxicity Assessment of Mesoporous this compound Nanoparticles upon Intravenous Injection in Mice: Implications for Drug Delivery - NIH. (2022-04-30) (URL: )

- Biocompatibility of mesoporous this compound nanoparticles - PubMed. (2012-11-19) (URL: )

- Surface Modification of Mesoporous this compound Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - NIH. (URL: )

- Biocompatibility of Mesoporous this compound Nanoparticles | Chemical Research in Toxicology. (URL: )

- Strategies to Regulate the Degradation and Clearance of Mesoporous this compound Nanoparticles: A Review - PMC - NIH. (2024-06-13) (URL: )

- Altering the Biodegradation of Mesoporous this compound Nanoparticles by Means of Experimental Parameters and Surface Functionaliz

- Synthesis and Characterization of Biocompatible and Size-Tunable Multifunctional Porous this compound Nanoparticles | Chemistry of Materials - ACS Public

- Biocompatibility of Mesoporous this compound Nanoparticles?: - Taylor & Francis Online. (2015-11-20) (URL: )

- Toxicity Assessment of Mesoporous this compound Nanoparticles: Emphasizing Biological Factors in Nano-Bio Interactions - World Scientific Publishing. (URL: )

- In Vivo Oral Toxicological Evaluation of Mesoporous this compound Particles: Nanomedicine. (URL: )

- Comparative in vivo toxicity assessment places multiwalled carbon nanotubes at a higher level than mesoporous this compound nanoparticles - PubMed. (URL: )

- Biocompatibility of mesoporous this compound nanoparticles - Research With Rutgers. (URL: )

- (PDF)

- (PDF) Synthesis and surface modification of biocompatible mesoporous this compound nanoparticles (MSNs)

- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internaliz

- The effect of size, morphology and surface properties of mesoporous this compound nanoparticles on pharmacokinetic aspects and potential toxicity concerns - Frontiers. (URL: )

- Functionalization of mesoporous this compound nanoparticles for targeting, biocompatibility, combined cancer therapies and theragnosis. | Sigma-Aldrich - Merck Millipore. (2013-06-15) (URL: )

- Degradable Drug Carriers: Vanishing Mesoporous this compound Nanoparticles - ResearchG

- Synthesis of mesoporous this compound nanoparticles and drug loading of poorly water soluble drug cyclosporin A - NIH. (URL: )

- (PDF)

- Surface multi-functionalization of mesoporous this compound nanoparticles...

- Biocompatibility of Mesoporous this compound Nanoparticles | Chemical Research in Toxicology. (URL: )

- Biodegradability of mesoporous this compound nanoparticles - ResearchG

- Formulation, Characterization and Stability Aspects of Mesoporous this compound Nanoparticles - Impactfactor. (2024-06-25) (URL: )

- Physicochemical Properties Can Be Key Determinants of Mesoporous this compound Nanoparticle Potency in Vitro | ACS Nano. (2018-11-26) (URL: )

- Biocompatibility of Mesoporous this compound Nanoparticles?

- Synthesis and surface functionalization of this compound nanoparticles for nanomedicine - PMC - NIH. (URL: )

- Mesoporous this compound nanoparticles: synthesis, biocompatibility and drug delivery - PubMed. (2012-03-22) (URL: )

- Biocompatibility of Mesoporous this compound Nanoparticles | Request PDF - ResearchG

- Biosafety of mesoporous this compound nanoparticles; towards clinical translation - Pharma Excipients. (2023-07-14) (URL: )

- On the growth of the soft and hard protein corona of mesoporous this compound particles with varying morphology - NanoBioM

- Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applic

- Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties. (URL: )

- Biosafety of mesoporous this compound nanoparticles; towards clinical translation. (2023)

- Progress in developing polymer-based controlled release Nitricoxide Na | IJN - Dove Medical Press. (2026-01-08) (URL: )

- Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC - NIH. (URL: )

- New Opportunities and Old Challenges in the Clinical transl

- Protein Corona over Mesoporous this compound Nanoparticles: Influence of the Pore Diameter on Competitive Adsorption and Application to Prostate Cancer Diagnostics - PMC - NIH. (URL: )

- Impact of this compound nanoparticle surface chemistry on protein corona formation and consequential interactions with biological cells - PubMed. (2017-06-01) (URL: )

- The formation of a protein corona‐mesoporous this compound complex for the...

- Commercial and Regulatory Development Considerations for Nanomedicines. (2017-05-08) (URL: )

- Biological effects of formation of protein corona onto nanoparticles - PubMed. (2021-04-01) (URL: )

- Regulating Nanomedicine at the Food and Drug Administr

- Method for analysis of nanoparticle hemolytic properties in vitro - PubMed - NIH. (URL: )

- In vitro hemolysis test of silver nanoparticles with human blood....

- Method for analysis of nanoparticle hemolytic properties in vitro. - Semantic Scholar. (URL: )

- Regulatory Considerations, Challenges and Risk-based Approach in Nanomedicine Development | Request PDF - ResearchG

- An Update on Mesoporous this compound Nanoparticle Applications in Nanomedicine - PMC - NIH. (URL: )

- Clinical and Regulatory Challenges with Nanomedicines - AMCP.org. (URL: )

Sources

- 1. Applications and Biocompatibility of Mesoporous this compound Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocompatibility of mesoporous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mesoporous this compound nanoparticles: synthesis, biocompatibility and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. impactfactor.org [impactfactor.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. An Update on Mesoporous this compound Nanoparticle Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity Assessment of Mesoporous this compound Nanoparticles upon Intravenous Injection in Mice: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosafety of mesoporous this compound nanoparticles; towards clinical translation. (2023) | Araceli Lérida-Viso | 60 Citations [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The effect of size, morphology and surface properties of mesoporous this compound nanoparticles on pharmacokinetic aspects and potential toxicity concerns [frontiersin.org]

- 14. Surface Modification of Mesoporous this compound Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protein Corona over Mesoporous this compound Nanoparticles: Influence of the Pore Diameter on Competitive Adsorption and Application to Prostate Cancer Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanobiomaterialsmq.com [nanobiomaterialsmq.com]

- 19. Biological effects of formation of protein corona onto nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Impact of this compound nanoparticle surface chemistry on protein corona formation and consequential interactions with biological cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Comparative in vivo toxicity assessment places multiwalled carbon nanotubes at a higher level than mesoporous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Strategies to Regulate the Degradation and Clearance of Mesoporous this compound Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. Commercial and Regulatory Development Considerations for Nanomedicines | Basicmedical Key [basicmedicalkey.com]

- 29. researchgate.net [researchgate.net]

- 30. Clinical and Regulatory Challenges with Nanomedicines | AMCP.org [amcp.org]

- 31. New Opportunities and Old Challenges in the Clinical translation of Nanotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Colloidal Silica for Advanced Drug Development

Foreword: The Pivotal Role of Colloidal Silica in Modern Pharmaceutics

Colloidal this compound, a suspension of fine, amorphous, non-porous this compound nanoparticles in a liquid phase, has emerged as a cornerstone material in pharmaceutical sciences and drug development.[1][2] Its unique physicochemical properties—including high surface area, tunable particle size, and versatile surface chemistry—render it an invaluable excipient and a promising nanocarrier for therapeutic agents.[3][4] In pharmaceutical formulations, colloidal this compound is widely utilized as a glidant, suspending agent, emulsifier, and disintegrant, enhancing the stability and bioavailability of drug products.[1][3] Moreover, the advent of nanomedicine has propelled colloidal this compound to the forefront of research in targeted drug delivery, where it serves as a robust platform for the controlled release of therapeutics.[2][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and characterization of colloidal this compound, offering field-proven insights to harness its full potential in advanced pharmaceutical applications.

Part 1: Synthesis of Colloidal this compound: From Fundamental Principles to Advanced Methodologies

The ability to precisely control the size, shape, and surface properties of colloidal this compound is paramount to its successful application in drug development. This section delves into the core synthesis methodologies, elucidating the underlying chemical principles and providing actionable protocols.

The Stöber Process: A Foundational Sol-Gel Method

The Stöber process, first reported in 1968, remains the most widely used method for synthesizing monodisperse spherical this compound nanoparticles.[5][6] This sol-gel approach involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor, typically tetraethyl orthosilicate (TEOS), in an alcohol-water mixture with ammonia as a catalyst.[7][8]

Mechanism of the Stöber Process:

The reaction proceeds in two main steps:

-

Hydrolysis: The silicon alkoxide (TEOS) reacts with water to form silicic acid and ethanol. This reaction is catalyzed by ammonia.

-

Condensation: The resulting silicic acid monomers polymerize through condensation reactions, forming siloxane (Si-O-Si) bonds and eliminating water. This leads to the nucleation and growth of this compound particles.

The particle size is influenced by several factors, including the concentrations of reactants, the type of alcohol used, and the reaction temperature.[7][9]

Experimental Protocol: Stöber Synthesis of Monodisperse this compound Nanoparticles

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

-

While vigorously stirring the solution, rapidly add the desired amount of TEOS.

-

An opalescence will appear within minutes, indicating the formation of this compound nanoparticles.[8]

-

Allow the reaction to proceed for a set duration (e.g., 12 hours) to ensure complete reaction.[10]

-

The resulting colloidal this compound suspension can be purified by repeated centrifugation and redispersion in ethanol and then water to remove unreacted reagents.[10]

Causality Behind Experimental Choices:

-

Ammonia as a Catalyst: Ammonia provides the basic conditions (OH- ions) necessary to deprotonate the silanol groups, facilitating the condensation reaction and promoting the formation of spherical particles.[7]

-

Ethanol as a Solvent: Ethanol serves as a cosolvent for both the nonpolar TEOS and the polar water, ensuring a homogeneous reaction mixture.

-

Vigorous Stirring: Continuous and smooth stirring is crucial for ensuring uniform mixing of reactants and producing monodisperse particles.[10]

Diagram: Stöber Process Workflow

Caption: Workflow for the Stöber synthesis of colloidal this compound.

Reverse Microemulsion Method: Engineering Nanoparticle Size and Functionality

The reverse microemulsion (water-in-oil) method offers a powerful alternative for synthesizing this compound nanoparticles with precise control over size and the ability to encapsulate other materials.[11][12][13] This technique utilizes a thermodynamically stable dispersion of water droplets in a continuous oil phase, stabilized by a surfactant. The aqueous cores of these reverse micelles act as nanoreactors for the hydrolysis and condensation of TEOS.

Mechanism and Advantages:

The size of the resulting this compound nanoparticles is primarily determined by the size of the water droplets in the microemulsion, which can be controlled by adjusting the water-to-surfactant molar ratio (R).[14] This method allows for the synthesis of very small and highly monodisperse nanoparticles. A key advantage is the ability to encapsulate molecules, such as dyes or drugs, within the this compound matrix by dissolving them in the aqueous phase before initiating the reaction.[14]

Experimental Protocol: Reverse Microemulsion Synthesis

Materials:

-

Surfactant (e.g., Triton X-100)

-

Co-surfactant (e.g., hexanol)

-

Oil phase (e.g., cyclohexane)

-

TEOS

-

Ammonium hydroxide solution

-

Aqueous solution of substance to be encapsulated (optional)

Procedure:

-

Prepare the microemulsion by mixing the surfactant, co-surfactant, and oil phase.

-

Add the aqueous solution (containing water and optionally the substance for encapsulation) and ammonium hydroxide to the oil phase and stir until a clear, stable microemulsion forms.

-

Introduce TEOS to the microemulsion under continuous stirring to initiate the hydrolysis and condensation within the aqueous nanodroplets.

-

Allow the reaction to proceed for a specified time (e.g., 24 hours).[14]

-

Break the microemulsion by adding a solvent like ethanol or acetone, causing the this compound nanoparticles to precipitate.

-

Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol and water to remove residual reactants and surfactant.[14]

Sonochemical Synthesis: An Emerging Technique

Ultrasonic-assisted synthesis is a relatively new approach that utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive the chemical reactions for this compound nanoparticle formation.[15][16] The intense local heating and pressure changes created by cavitation can significantly accelerate the hydrolysis and condensation of this compound precursors.[15] This method can be used to produce colloidal this compound from various silicon sources, including silicon metal and this compound fume.[15][17]

Advantages of Sonochemical Synthesis:

-

Enhanced Reaction Rates: The extreme conditions generated during cavitation can lead to faster reaction kinetics.

-

Versatility of Precursors: Allows for the use of less conventional silicon sources.

-

Potential for Size Control: The sonication time and power can influence the resulting particle size.[15]

Part 2: Comprehensive Characterization of Colloidal this compound

A thorough characterization of the synthesized colloidal this compound is crucial to ensure its suitability for specific pharmaceutical applications. This section details the key techniques used to determine the physical and chemical properties of these nanoparticles.

Particle Size and Size Distribution: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful and rapid technique for measuring the hydrodynamic diameter of nanoparticles in a suspension.[18][19][20]

Principle of DLS:

DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a liquid.[19][21] Smaller particles diffuse faster than larger particles, causing more rapid fluctuations in the scattered light intensity.[21] By analyzing the autocorrelation of these intensity fluctuations, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter is then calculated using the Stokes-Einstein equation.[20]

Experimental Protocol: DLS Measurement

Instrumentation:

-

A DLS instrument, such as a Malvern Zetasizer.[18]

Procedure:

-

Dilute the colloidal this compound suspension to an appropriate concentration using deionized water or a suitable buffer.

-

Ensure the sample is free of aggregates and dust by filtration or sonication.

-

Transfer the sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

-

Perform the measurement, typically involving multiple runs for statistical accuracy.

-

Analyze the resulting size distribution data, paying attention to the Z-average diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

Data Interpretation:

-

Z-average: The intensity-weighted mean hydrodynamic diameter.

-

PDI: A dimensionless number ranging from 0 to 1, where a lower value indicates a more monodisperse sample.

Morphology and Size Verification: Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an imaging technique that provides direct visualization of the nanoparticles, offering invaluable information about their size, shape, and morphology.[22][23]

Principle of TEM:

A high-energy beam of electrons is transmitted through an ultrathin sample. The interactions of the electrons with the sample form an image, which is then magnified and focused onto an imaging device. TEM offers significantly higher resolution than light microscopy, allowing for the detailed observation of individual nanoparticles.[22]

Experimental Protocol: TEM Analysis

Sample Preparation:

-

Dilute the colloidal this compound suspension to a very low concentration.

-

Place a drop of the diluted suspension onto a TEM grid (typically a carbon-coated copper grid).

-

Allow the solvent to evaporate completely, leaving the nanoparticles deposited on the grid.

-

For certain applications, negative staining may be used to enhance contrast.[22]

Imaging:

-

Insert the prepared grid into the TEM.

-

Obtain images at various magnifications to observe the overall morphology and individual particle details.

-

Image analysis software can be used to measure the diameters of a large number of particles to generate a statistically significant size distribution.

Comparison with DLS: It is important to note that the particle size measured by TEM is often smaller than the hydrodynamic diameter determined by DLS.[24] This is because TEM measures the actual diameter of the dried particle, while DLS measures the diameter of the particle plus the surrounding solvent layer in suspension.[24]

Surface Charge and Stability: Zeta Potential Analysis

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of a colloidal suspension.[25]

Principle of Zeta Potential Measurement: